N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide
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Overview
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide is a complex organic compound belonging to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide typically involves the formation of the pyrazolopyrimidine core followed by functionalization at various positions. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic conditions . The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes such as the Suzuki–Miyaura coupling reaction, which is known for its efficiency and mild reaction conditions . This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways . This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar pyrazolopyrimidine core but differs in its substituents.
6-(tert-butyl)thieno[3,2-d]pyrimidin-4(3H)-one: Another compound with a similar core structure but with different functional groups.
Uniqueness
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its tert-butyl and methoxy groups contribute to its stability and interaction with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-17(2,3)22-14-13(9-19-22)16(24)21(10-18-14)20-15(23)11-5-7-12(25-4)8-6-11/h5-10H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZWCOLIEHOZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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